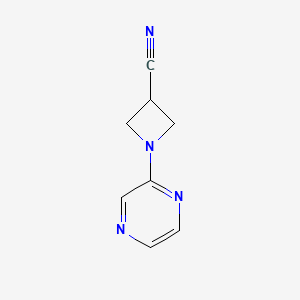
Veronicoside
Descripción general
Descripción
Veronicoside is a compound with the empirical formula C22H26O11 . It has a molecular weight of 466.44 . It is a natural product derived from plant sources .
Molecular Structure Analysis
This compound has a complex molecular structure. Its SMILES string representation isOC[C@H]1OC@@Hc4ccccc4)[C@@H]5O[C@]5(CO)[C@@H]23)C@HC@@H[C@@H]1O . Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 466.44 g/mol . It is typically stored at a temperature of -20°C .Aplicaciones Científicas De Investigación
Discovery and Isolation
Veronicoside was first isolated from Veronica officinalis L., a member of the Scrophulariaceae family. This discovery was significant in the field of natural product chemistry and opened doors for further research on the compound's properties and potential applications (Sticher & Afifi‐Yazar, 1979).
Pharmacological Potential
This compound exhibits strong antioxidant activity and has demonstrated inhibitory activity on HepG2 cell proliferation. These findings suggest potential therapeutic applications in addressing oxidative stress and cancer treatment. Notably, this compound's antioxidant activity is comparable to vitamin C, highlighting its significant bioactive potential (Yin et al., 2016).
Anticancer Properties
A study on the cytotoxic activity of iridoid glucosides, including this compound, against various cancer cell lines revealed that this compound possesses cytotoxic activity. This suggests its potential as a therapeutic agent in cancer treatment, offering a natural compound-based approach to target cancer cells (Saracoglu & Harput, 2012).
Mass Spectrometry Analysis
Secondary-ion mass spectrometry (SIMS) studies of this compound have provided insights into its chemical structure and behavior. This analytical technique has aided in understanding the molecular composition of this compound and its derivatives, contributing to the broader chemical knowledge of iridoid glycosides (Abdullaev et al., 2005).
Traditional Medicine and Modern Pharmacology
This compound, with its demonstrated biological activities, bridges traditional medicinal uses of Veronica species with modern pharmacological research. Its antioxidant and anticancer properties align with traditional uses of Veronica plants in various cultures, underscoring the relevance of traditional knowledge in guiding modern scientific inquiry (Lahloub et al., 1993).
Potential in Bioelectronics
While not directly related to this compound, advancements in bioelectronics chemistry, an interdisciplinary field, are relevant as they pave the way for innovative applications of natural compounds like this compound in areas such as drug delivery systems, bioimaging, and biosensors (Fang et al., 2020).
Mecanismo De Acción
Target of Action
Veronicoside, an iridoid glycoside, has been found to exhibit inhibitory activity against the SARS-CoV-2 major protease (6LU7) . This protease is a key enzyme in the life cycle of the SARS-CoV-2 virus, making it a primary target for potential therapeutic agents.
Mode of Action
This compound interacts with the SARS-CoV-2 major protease by binding to its active site. The key residues for this compound’s binding to the protease include amino acids LEU272, LEU287, GLY275, TYR237, LYS236, THR198, THR199, ARG131, and LYS5 . This interaction potentially inhibits the protease’s activity, thereby disrupting the viral replication process.
Pharmacokinetics
A study on the phytochemical constituents of vernonia amygdalina, which includes this compound, suggests that these compounds have significant drug likeness properties and could be absorbed through the human intestine
Result of Action
This compound has been reported to exhibit strong antioxidant activity and inhibitory activity on HepG2 cell proliferation . It has also been suggested to have potential antiviral properties against SARS-CoV-2 . These effects indicate that this compound could have therapeutic potential in various health conditions, including viral infections and cancer.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Veronicoside interacts with various biomolecules in biochemical reactions. It exhibits strong antioxidant activity, which involves the neutralization of free radicals . This interaction with free radicals prevents them from causing cellular damage, thereby playing a crucial role in maintaining cellular health .
Cellular Effects
This compound has been found to have inhibitory activity on HepG2 cell proliferation . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression related to cell proliferation . It also implies a potential role in cellular metabolism, as cell proliferation is closely linked to metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its binding interactions with biomolecules and potential influence on gene expression . For instance, in the context of SARS-COV2 major protease, this compound A exhibited the highest binding affinity, suggesting a potential inhibitory role .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, its antioxidant and anti-hepatocarcinoma activities suggest that it may have long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given its bioactive properties, it is plausible that its effects could vary with dosage, potentially exhibiting threshold effects or toxic effects at high doses .
Metabolic Pathways
It is known that iridoid glycosides, including this compound, are part of secondary metabolic pathways in plants . These pathways involve various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Given its lipophilic nature, it is likely to be transported across cell membranes and distributed within various cellular compartments .
Subcellular Localization
Based on its biochemical properties and interactions, it is likely to be found in various subcellular compartments where it can interact with other biomolecules
Propiedades
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O11/c23-8-12-14(25)15(26)16(27)21(30-12)32-20-13-11(6-7-29-20)17(18-22(13,9-24)33-18)31-19(28)10-4-2-1-3-5-10/h1-7,11-18,20-21,23-27H,8-9H2/t11-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHHRVCULPSXEU-RWORTQBESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345781 | |
| Record name | Veronicoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50981-09-4 | |
| Record name | Veronicoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is Veronicoside and where is it found?
A1: this compound is an iridoid glucoside primarily found in plants belonging to the genus Veronica (Plantaginaceae). [, , , , , , , , , ]
Q2: What are the traditional medicinal uses of plants containing this compound?
A2: Veronica species, from which this compound is isolated, have been traditionally used in Tibetan medicine for treating various ailments like hepatitis, cholecystitis, rheumatism, and urticaria. []
Q3: What is the molecular formula and weight of this compound?
A3: While a specific molecular weight isn't explicitly provided in the provided research excerpts, its molecular formula can be deduced as C22H26O11 based on its identification as 6-benzoylcatalpol. []
Q4: What are the notable biological activities of this compound?
A4: this compound has demonstrated significant antioxidant activity, comparable to Vitamin C, and exhibits cytotoxic activity against certain cancer cell lines. [, , , ]
Q5: What is known about the mechanism of action of this compound's cytotoxic activity?
A5: While research indicates this compound can induce apoptotic cell death in certain cancer cell lines, the precise underlying mechanisms and signaling pathways involved require further investigation. []
Q6: How does the structure of this compound contribute to its biological activity?
A6: The presence of specific functional groups within its iridoid structure likely contributes to its antioxidant and cytotoxic properties. Further research, including structure-activity relationship (SAR) studies, is needed to elucidate the specific structural features responsible for these activities. []
Q7: Are there any studies on the pharmacokinetics of this compound, such as absorption, distribution, metabolism, and excretion (ADME)?
A7: The provided research excerpts do not delve into detailed pharmacokinetic studies on this compound. Further research is necessary to understand its ADME profile.
Q8: What are the implications of this compound for the chemotaxonomy of the genus Veronica?
A8: The presence of iridoid glucosides, including this compound, is considered a chemotaxonomic marker for the genus Veronica. Analysis of these compounds aids in understanding the relationships and classification within this genus. [, ]
Q9: Have there been any clinical trials investigating the therapeutic potential of this compound?
A9: The provided research focuses primarily on in vitro studies and chemical characterization. No clinical trials on this compound are mentioned in these excerpts.
Q10: What are the potential future research directions for this compound?
A10: Future research could focus on:
Q11: Are there any known safety concerns regarding this compound?
A11: While the provided research doesn't highlight specific safety concerns, further toxicological studies are crucial to ensure its safety for potential therapeutic applications.
Q12: What analytical techniques are commonly used to identify and quantify this compound?
A12: Common techniques include High-Performance Liquid Chromatography (HPLC) often coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS). [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2872937.png)
![N~5~-(2,5-dimethylphenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2872938.png)
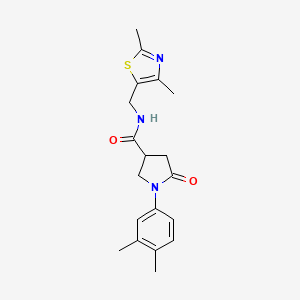
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2872942.png)
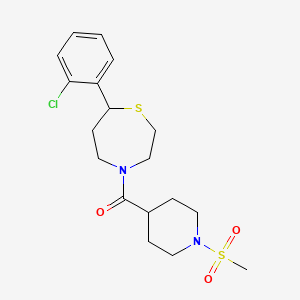
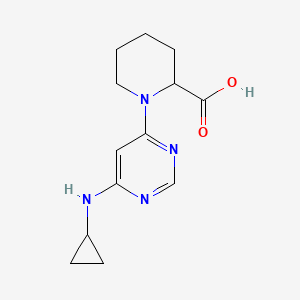
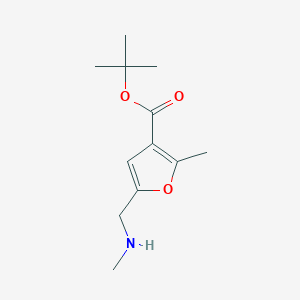
![3-[(4-Chloroanilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2872947.png)
![N-methyl-3-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide](/img/structure/B2872948.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2872952.png)

